molecular formula C8H8 B3342993 Bicyclo[2.2.2]octa-2,5,7-triene CAS No. 500-24-3

Bicyclo[2.2.2]octa-2,5,7-triene

Cat. No.: B3342993
CAS No.: 500-24-3
M. Wt: 104.15 g/mol
InChI Key: RHCCUQVVABYRDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The original synthesis of bicyclo[2.2.2]octa-2,5,7-triene by Zimmerman in 1960 involved the reaction of benzene and acetylene in a Diels-Alder reaction . This synthesis was later modified in 1969 to improve yield and efficiency . Another method involves the use of benzene oxide as a starting material .

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of readily available starting materials and catalysts to facilitate the Diels-Alder reaction. The reaction conditions often include elevated temperatures and pressures to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.2]octa-2,5,7-triene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Hydrogen gas, Adams’ catalyst, ethanol.

    Bromination: Bromine, tetrachloromethane.

    Epoxidation: Oxone, boron trifluoride.

Major Products:

    Hydrogenation: Bicyclo[2.2.2]octane.

    Bromination: Di-bromo adduct.

    Epoxidation: Trioxatrishomobarrelene, trioxatrishomocubane.

Scientific Research Applications

Bicyclo[2.2.2]octa-2,5,7-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octa-2,5,7-triene involves its ability to undergo various chemical transformations due to its strained molecular structure. The compound’s reactivity is influenced by the presence of three ethylene units and two methine groups, which create a high degree of ring strain. This strain makes the compound highly reactive in Diels-Alder reactions and other cycloaddition reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its barrel-like structure and the high degree of ring strain, which imparts significant reactivity. This makes it a valuable compound for studying theoretical chemistry and developing new synthetic methodologies .

Properties

IUPAC Name

bicyclo[2.2.2]octa-2,5,7-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8/c1-2-8-5-3-7(1)4-6-8/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCCUQVVABYRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C=CC1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198171
Record name Barrelene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500-24-3
Record name Barrelene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barrelene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barrelene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BARRELENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P5L4Z7K7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]octa-2,5,7-triene
Reactant of Route 2
Bicyclo[2.2.2]octa-2,5,7-triene
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Reactant of Route 6
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